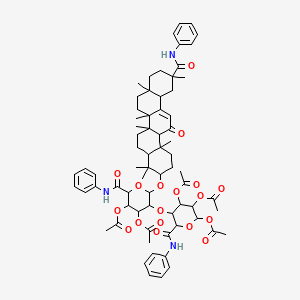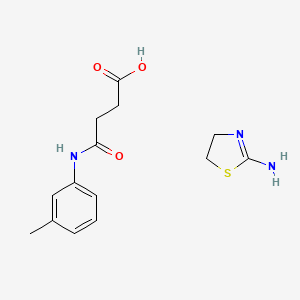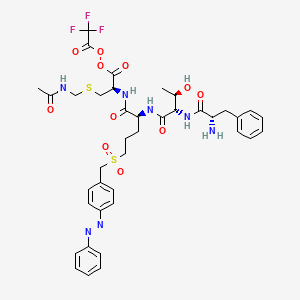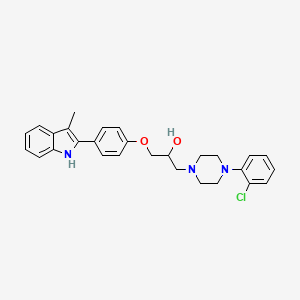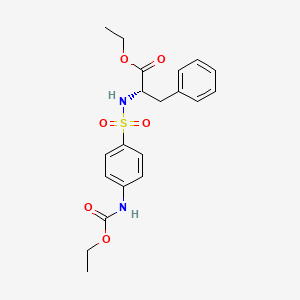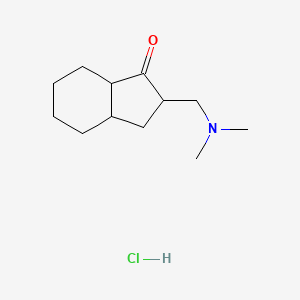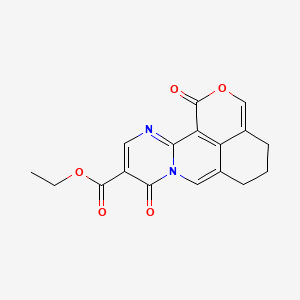
Acetaminophen and oxycodone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetaminophen and oxycodone hydrochloride is a combination medication used for the relief of moderate to severe painThis combination leverages the pain-relieving properties of both compounds to provide effective pain management .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Acetaminophen: Acetaminophen is synthesized by acetylating p-aminophenol with acetic anhydride. The reaction produces acetaminophen and acetic acid as a by-product.
Oxycodone Hydrochloride: Oxycodone is synthesized from thebaine, an opium alkaloid. The synthesis involves several steps, including oxidation, reduction, and cyclization reactions.
Industrial Production Methods
Industrial production of acetaminophen involves large-scale acetylation of p-aminophenol, followed by purification processes to ensure high purity. Oxycodone hydrochloride production involves the extraction of thebaine from opium, followed by chemical synthesis and purification steps to produce pharmaceutical-grade oxycodone hydrochloride .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Oxycodone can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: Oxycodone can be reduced to its corresponding alcohol.
Substitution: Both acetaminophen and oxycodone can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Various reagents depending on the desired substitution, such as halogens for halogenation reactions.
Major Products
Oxidation of Oxycodone: Can lead to the formation of oxycodone N-oxide.
Reduction of Oxycodone: Produces oxycodol.
Substitution Reactions: Can produce a variety of derivatives depending on the substituents used
Wissenschaftliche Forschungsanwendungen
Acetaminophen and oxycodone hydrochloride have numerous applications in scientific research:
Chemistry: Used as reference standards in analytical chemistry for the development of new analytical methods.
Biology: Studied for their effects on cellular processes and pain pathways.
Medicine: Extensively researched for their efficacy in pain management, particularly in post-operative and cancer pain.
Industry: Used in the formulation of various pharmaceutical products for pain relief
Wirkmechanismus
Acetaminophen
Acetaminophen exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins that mediate pain and fever. It primarily acts in the central nervous system .
Oxycodone Hydrochloride
Oxycodone acts on the central nervous system by binding to opioid receptors, particularly the μ-opioid receptor. This binding inhibits the release of neurotransmitters involved in pain transmission, leading to analgesia. Oxycodone also affects the respiratory and gastrointestinal systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydrocodone: Another opioid analgesic often combined with acetaminophen for pain relief.
Codeine: A less potent opioid analgesic also used in combination with acetaminophen.
Tramadol: A synthetic opioid analgesic with a different mechanism of action.
Uniqueness
The combination of acetaminophen and oxycodone hydrochloride is unique due to its balanced approach to pain management, leveraging the non-opioid properties of acetaminophen and the potent opioid effects of oxycodone. This combination provides effective pain relief while potentially reducing the required dose of oxycodone, thereby minimizing the risk of opioid-related side effects .
Eigenschaften
CAS-Nummer |
731850-86-5 |
|---|---|
Molekularformel |
C26H31ClN2O6 |
Molekulargewicht |
503.0 g/mol |
IUPAC-Name |
(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;N-(4-hydroxyphenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C18H21NO4.C8H9NO2.ClH/c1-19-8-7-17-14-10-3-4-12(22-2)15(14)23-16(17)11(20)5-6-18(17,21)13(19)9-10;1-6(10)9-7-2-4-8(11)5-3-7;/h3-4,13,16,21H,5-9H2,1-2H3;2-5,11H,1H3,(H,9,10);1H/t13-,16+,17+,18-;;/m1../s1 |
InChI-Schlüssel |
LPIDDOOVLLQTPE-PCHTVJFHSA-N |
Isomerische SMILES |
CC(=O)NC1=CC=C(C=C1)O.CN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)OC)O4)O.Cl |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)O.CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OC)O4)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![thiazol-5-ylmethyl N-[(1S,2S,4S)-1-benzyl-2-hydroxy-4-[[(2S)-3-methyl-2-[[methyl-[(2-methyloxazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-5-phenyl-pentyl]carbamate](/img/structure/B12745044.png)
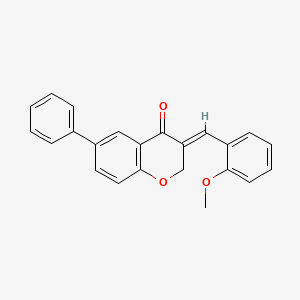
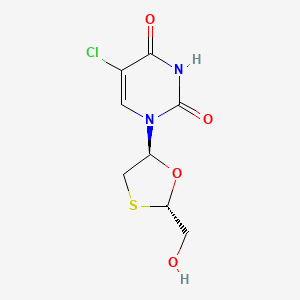
![3-benzylsulfanyl-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,11-tetraen-9-one](/img/structure/B12745048.png)


